molecular formula C13H19NO B12002870 N-(4-methylpentan-2-yl)benzamide CAS No. 34336-47-5

N-(4-methylpentan-2-yl)benzamide

Cat. No.: B12002870
CAS No.: 34336-47-5
M. Wt: 205.30 g/mol
InChI Key: VFMMJMOYGNCONK-UHFFFAOYSA-N
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Description

N-(4-methylpentan-2-yl)benzamide is a chemically differentiated building block used in organic synthesis and medicinal chemistry. This compound is traditionally challenging to access and provides a unique structure for the preparation of drug candidates containing hindered amine motifs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpentan-2-yl)benzamide can be achieved through the direct condensation of benzoic acids and amines. This reaction is typically performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, mild, and highly efficient .

Industrial Production Methods

Industrial production methods for benzamides often involve the use of high temperatures and specific catalysts to facilitate the reaction between carboxylic acids and amines. The use of ultrasonic irradiation and recoverable catalysts makes the process more eco-friendly and efficient .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylpentan-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary but often involve specific temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different oxidized derivatives, while substitution reactions can yield various substituted benzamides .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-methylpentan-2-yl)benzamide include other benzamide derivatives such as:

Uniqueness

This compound is unique due to its hindered amine structure, which provides a chemically differentiated building block for organic synthesis and medicinal chemistry. This uniqueness makes it particularly valuable for the preparation of drug candidates containing hindered amine motifs .

Properties

CAS No.

34336-47-5

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

N-(4-methylpentan-2-yl)benzamide

InChI

InChI=1S/C13H19NO/c1-10(2)9-11(3)14-13(15)12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H,14,15)

InChI Key

VFMMJMOYGNCONK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)NC(=O)C1=CC=CC=C1

Origin of Product

United States

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